Flavaspidic acid

Description

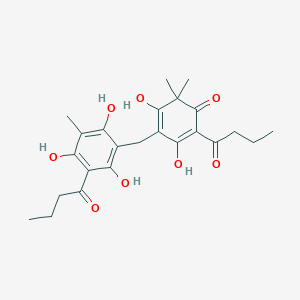

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVQLOCTXSMKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878659 | |

| Record name | Flavaspidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-42-1 | |

| Record name | Flavaspidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavaspidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavaspidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVASPIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HFR949XW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flavaspidic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation Protocols

Flavaspidic acid, a member of the acylphloroglucinol class of compounds, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent antibacterial, antifungal, and antioxidant activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the established methodologies for its extraction, isolation, and purification. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound and its derivatives are predominantly found in ferns of the Dryopteris genus, commonly known as wood ferns. These compounds are key active components responsible for the traditional medicinal uses of these plants.[1][2] The primary sources identified in the literature are the rhizomes and aerial parts of these ferns. Different analogs of this compound, such as this compound AB, this compound BB, and this compound PB, have been isolated from various species within this genus.[3][4][5]

Table 1: Natural Sources of this compound Derivatives

| Compound Name | Plant Species | Plant Part Used | Reference |

| This compound AB | Dryopteris crassirhizoma | Rhizomes | [3][4] |

| This compound PB | Dryopteris crassirhizoma | Rhizomes | [3][4] |

| This compound BB | Dryopteris fragrans (L.) Schott | Aerial Parts | [1][2] |

| Isothis compound PB | Dryopteris fragrans (L.) Schott | Aerial Parts | [6][7] |

The rhizomes of Dryopteris crassirhizoma are a notable source of various phloroglucinols, including flavaspidic acids.[4] Similarly, Dryopteris fragrans has been extensively studied and is a confirmed source of several bioactive phloroglucinols, including this compound BB and isothis compound PB.[1][2][5]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by various chromatographic techniques. The general workflow is designed to separate the target compound from a complex mixture of other plant metabolites.

The process begins with the collection and preparation of the plant material, followed by solvent extraction and a series of purification steps. The following diagram illustrates a typical workflow for the isolation of this compound.

The following protocol is a composite methodology based on procedures cited in the literature for isolating flavaspidic acids from Dryopteris species.[1][3][7]

Table 2: Detailed Protocol for this compound Isolation

| Step | Procedure | Reagents and Equipment | Notes |

| 1. Plant Material Preparation | Air-dry the collected plant material (e.g., rhizomes of D. crassirhizoma) at room temperature. Grind the dried material into a fine powder. | Grinder/Mill | Proper drying is crucial to prevent degradation and facilitate efficient extraction. |

| 2. Solvent Extraction | Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 72 hours), often performed in triplicate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methanol extract. | Methanol, Rotary Evaporator | Methanol is effective for extracting polar and semi-polar compounds like phloroglucinols.[3][4] |

| 3. Fractionation | Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297). | n-Hexane, Dichloromethane, Ethyl Acetate, Separatory Funnel | The antibacterial activity is often concentrated in the ethyl acetate fraction.[4] |

| 4. Silica Gel Chromatography | Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography over a silica gel stationary phase. Elute with a gradient solvent system (e.g., n-hexane/ethyl acetate) to separate components based on polarity. | Silica Gel, Glass Column, Gradient of n-Hexane/Ethyl Acetate | This step provides the initial separation of major compound classes. |

| 5. Sephadex LH-20 Chromatography | Further purify the fractions containing this compound using a Sephadex LH-20 column, eluting with a solvent such as methanol. | Sephadex LH-20, Glass Column, Methanol | This size-exclusion chromatography is effective for separating phloroglucinols from other phenolic compounds.[3][7] |

| 6. Preparative HPLC (pre-HPLC) | For final purification to achieve high purity (>95%), subject the semi-purified fractions to preparative high-performance liquid chromatography. | Pre-HPLC System, C18 Column, Acetonitrile/Water mobile phase | This step is essential for obtaining a pure compound for biological assays and structural elucidation.[1][7] |

| 7. Structure Characterization | Confirm the identity and structure of the isolated this compound using spectroscopic techniques. | ESI-MS, UV Spectrophotometer, NMR Spectrometer | Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), UV spectroscopy, and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) are standard for characterization.[3][4] |

Mechanism of Action: Antibacterial Activity

This compound BB has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus haemolyticus and Staphylococcus epidermidis.[1][5][8] Its mechanism involves the inhibition of key bacterial enzymes, leading to the disruption of essential cellular processes and biofilm formation.

Molecular docking and subsequent enzymatic assays have suggested that this compound BB can interact with and modulate the activity of proteins such as Heat Shock Protein 70 (Hsp70) and RNase P synthase.[1][2] The inhibition of RNase P synthase disrupts tRNA synthesis, while interaction with Hsp70 affects protein folding and stability, ultimately inhibiting bacterial growth and proliferation.[2]

References

- 1. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against <i>Staphylococcus epidermidis</i> - ProQuest [proquest.com]

- 6. Isothis compound PB Extracted from Dryopteris fragrans (L.) Schott Inhibits Trichophyton rubrum Growth via Membrane Permeability Alternation and Ergosterol Biosynthesis Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. This compound BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Flavaspidic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative found in certain ferns of the Dryopteris genus, and its synthetic derivatives have garnered significant interest within the scientific community. This is primarily due to their diverse and potent biological activities, including antibacterial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the core synthesis strategies for this compound and its analogues. It includes detailed experimental protocols for key synthetic steps, a comparative analysis of their biological activities, and a discussion of their mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents based on the phloroglucinol scaffold.

Introduction

Phloroglucinols are a class of phenolic compounds characterized by a 1,3,5-trihydroxybenzene core. Nature has endowed this simple scaffold with a remarkable degree of structural diversity through acylation, alkylation, and dimerization, leading to a vast family of natural products with a wide spectrum of biological activities. Among these, the acylphloroglucinols, such as this compound, are of particular importance.

This compound exists as a mixture of tautomers, with this compound AB and this compound BB being two prominent forms. These compounds have demonstrated significant efficacy against various pathogens and have shown potential in modulating inflammatory responses. The development of synthetic routes to access this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and for the production of sufficient quantities for preclinical and clinical investigations.

Core Synthesis Strategy: Friedel-Crafts Acylation

The cornerstone of this compound synthesis is the Friedel-Crafts acylation of a suitably substituted phloroglucinol precursor. This electrophilic aromatic substitution reaction introduces the butyryl or acetyl side chains onto the electron-rich phloroglucinol ring, a key structural feature of this compound and its derivatives.

The general synthetic approach involves the acylation of a methylated phloroglucinol derivative. For instance, the synthesis of a key intermediate for certain this compound analogues involves the Friedel-Crafts acylation of a protected and methylated phloroglucinol.[1]

General Workflow for Acylphloroglucinol Synthesis

The synthesis of acylphloroglucinols, the family to which this compound belongs, typically follows a series of well-defined steps. The following workflow illustrates a common synthetic pathway.

Caption: A generalized workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

The following protocols are detailed representations of key experimental procedures cited in the literature for the synthesis of acylphloroglucinols.

Protocol 1: Friedel-Crafts Acylation of Phloroglucinol

This protocol describes a general method for the acylation of phloroglucinol using an acid chloride and a Lewis acid catalyst.[2][3]

Materials:

-

Phloroglucinol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Butyryl Chloride (or other suitable acid chloride)

-

Dichloromethane (CH₂Cl₂)

-

Nitromethane (B149229) (CH₃NO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend phloroglucinol and anhydrous aluminum chloride in dichloromethane.[3]

-

Cool the mixture in an ice/water bath.[2]

-

Slowly add nitromethane dropwise with stirring.[3]

-

To the resulting solution, add butyryl chloride dropwise over a period of 10 minutes, ensuring the temperature does not rise excessively.[2][3]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.[2]

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acylphloroglucinol.[2]

-

The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data on Biological Activity

This compound and its derivatives have been extensively studied for their biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound AB | Staphylococcus aureus (MRSA) | 12-20 | [4] |

| This compound PB | Staphylococcus aureus (MRSA) | 12-20 | [4] |

| This compound BB | Staphylococcus haemolyticus | 5 - 480 | [5][6] |

| This compound BB | Staphylococcus epidermidis | 11.67 - 66.67 | [7] |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Acylphloroglucinol Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Diacylphloroglucinol derivative | iNOS Inhibition | 19.0 | [8] |

| Diacylphloroglucinol derivative | NF-κB Inhibition | 34.0 | [8] |

IC₅₀: Half-maximal Inhibitory Concentration

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its derivatives are attributed to their interaction with specific cellular targets and signaling pathways.

Antibacterial Mechanism of this compound BB

Studies on this compound BB have suggested that its antibacterial activity against Staphylococcus haemolyticus involves the inhibition of key cellular processes. Molecular docking and subsequent experimental validation have indicated that this compound BB can interact with and inhibit the activity of Heat Shock Protein 70 (Hsp70) and RNase P, an enzyme essential for tRNA maturation.[5][6] This dual inhibition disrupts protein synthesis and other vital cellular functions, ultimately leading to bacterial cell death.

Caption: Proposed antibacterial mechanism of this compound BB.

Anti-inflammatory Mechanism of Phloroglucinol Derivatives

The anti-inflammatory properties of many flavonoids and phenolic compounds, including acylphloroglucinols, are often mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators.[9] Phloroglucinol derivatives have been shown to inhibit these pathways, thereby reducing inflammation.[8]

Caption: General anti-inflammatory mechanism of phloroglucinol derivatives.

Conclusion

The synthesis of this compound and its derivatives represents a promising avenue for the discovery of new therapeutic agents. The robust and versatile nature of the Friedel-Crafts acylation allows for the generation of a wide array of analogues, facilitating comprehensive structure-activity relationship studies. The potent antibacterial and anti-inflammatory activities of these compounds, coupled with an increasing understanding of their molecular mechanisms of action, underscore their potential for further development. This technical guide provides a foundational resource to aid researchers in the synthesis and evaluation of this important class of natural product derivatives. Future work in this area will likely focus on the optimization of synthetic routes to improve yields and reduce environmental impact, as well as the exploration of a broader range of biological targets to fully elucidate the therapeutic potential of the phloroglucinol scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. websites.umich.edu [websites.umich.edu]

- 3. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 4. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

Flavaspidic Acid: A Technical Guide on its Antibacterial Activity Against Staphylococcus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antibacterial activity of Flavaspidic acid against Staphylococcus species. Due to the limited availability of data specifically for Staphylococcus aureus, this document also includes relevant findings for other coagulase-negative Staphylococci and related phloroglucinol (B13840) compounds to offer a broader perspective for research and development.

Executive Summary

This compound, a phloroglucinol derivative primarily isolated from the rhizomes of Dryopteris ferns, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide synthesizes the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and explores the current understanding of its mechanism of action. While direct and extensive data on this compound's activity against Staphylococcus aureus is limited in the reviewed literature, studies on other Staphylococcus species and related phloroglucinols indicate a promising potential for this compound as an antibacterial agent. This document aims to provide a foundational resource for researchers and professionals in the field of antibiotic drug discovery and development.

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of this compound and its derivatives has been evaluated against various Staphylococcus species. The following tables summarize the key quantitative findings from the available literature.

Table 1: Antibacterial Activity of this compound BB against Staphylococcus haemolyticus [1]

| Strain ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| SHA 3 | 20 | 40 |

| SHA 13 | 30 | 240 |

| 16 Clinical Strains (Range) | 5 - 480 | Not broadly reported |

Table 2: Antibacterial Activity of this compound BB against Staphylococcus epidermidis [2]

| Strain Type | Number of Strains | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Clinical Isolates | 15 | 11.67 - 66.67 |

Table 3: Antibacterial Activity of a Related Acylphloroglucinol Derivative (A5) against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Acylphloroglucinol A5 | MRSA | 0.98 | 1.95 |

Note: While Flavaspidic acids AB and PB have been reported to be highly active against MRSA, specific MIC and MBC values were not available in the reviewed literature.

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the antibacterial activity of this compound and related compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial activity. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method [3]

-

Bacterial Strain Preparation: A standardized inoculum of the target Staphylococcus strain (e.g., ATCC 29213 as a quality control) is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under aerobic conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination [1]

-

Following MIC Determination: After the MIC is determined, an aliquot (typically 10-50 µL) is taken from each well that showed no visible growth in the MIC assay.

-

Subculturing: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antibacterial effects are still under investigation. However, studies on this compound BB and other phloroglucinols have provided initial insights into potential pathways.

Proposed Mechanism of this compound BB in S. haemolyticus

Research suggests that this compound BB may disrupt essential cellular processes in S. haemolyticus. Molecular docking and subsequent ELISA-based verification have indicated that this compound BB interacts with two key proteins: Heat shock protein 70 (Hsp70) and RNase P.[1][4] The proposed mechanism involves the promotion of Hsp70 activity and the inhibition of RNase P synthase.[1][4] The inhibition of RNase P would interfere with tRNA synthesis, subsequently hindering protein synthesis and ultimately inhibiting bacterial growth and biofilm formation.[1][4]

References

- 1. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tmrjournals.com [tmrjournals.com]

- 3. This compound BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavaspidic Acid BB: A Technical Guide to its Anti-Biofilm Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-biofilm properties of Flavaspidic acid BB, a phloroglucinol (B13840) compound isolated from Dryopteris fragrans (L.) Schott. The increasing threat of antibiotic resistance, largely driven by the formation of bacterial biofilms, necessitates the exploration of novel therapeutic agents. This compound BB has emerged as a promising candidate, demonstrating significant efficacy against biofilms of clinically relevant pathogens such as Staphylococcus haemolyticus and Staphylococcus epidermidis. This document consolidates the current scientific findings, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of its action.

Quantitative Assessment of Anti-Biofilm Activity

This compound BB has been shown to inhibit biofilm formation and eradicate established biofilms in a concentration-dependent manner. The following tables summarize the key quantitative data from published studies.

Minimum Inhibitory Concentrations (MIC)

This compound BB exhibits potent antibacterial activity against various clinical isolates.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound BB against Staphylococcus haemolyticus [1][2][3]

| Clinical Strain | MIC (µg/mL) |

| SHA 1 | >2560 |

| SHA 2 | >2560 |

| SHA 3 | 20 |

| SHA 4 | >2560 |

| SHA 5 | >2560 |

| SHA 6 | >2560 |

| SHA 7 | >2560 |

| SHA 8 | >2560 |

| SHA 9 | 1280 |

| SHA 10 | 1280 |

| SHA 11 | <5 |

| SHA 12 | <5 |

| SHA 13 | 30 |

| SHA 14 | >2560 |

| SHA 15 | >2560 |

| SHA 16 | 80 |

Data sourced from Liu et al. (2023).

Biofilm Inhibition

This compound BB demonstrates significant inhibition of biofilm formation at various stages of development.

Table 2: Inhibition Rate of this compound BB on S. haemolyticus Biofilm Formation [1][2]

| Biofilm Stage (Time) | Concentration | Inhibition Rate (%) |

| Initial Adhesion (4 h) | 1 x MIC (20 µg/mL) | 96.39 |

| 2 x MIC (40 µg/mL) | 98.16 | |

| Maturation (24 h) | ½ x MIC | 6.17 |

| 1 x MIC | 12.25 | |

| 2 x MIC | 31.63 |

Data sourced from Liu et al. (2023). The study highlights that the inhibitory effect is concentration-dependent.

A study on S. epidermidis also revealed that a combination of this compound BB and mupirocin (B1676865) has a synergistic inhibitory effect on biofilm formation at all stages.[4][5]

Experimental Protocols

This section details the methodologies employed in the cited research to evaluate the anti-biofilm properties of this compound BB.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound BB is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Biofilm Formation and Inhibition Assay (CCK-8 Method)

The effect of this compound BB on different stages of biofilm development is quantified using the Cell Counting Kit-8 (CCK-8) assay.[1][2]

-

Biofilm Development: A 200 µL aliquot of bacterial inoculum is added to a 96-well plate and incubated at 35°C for varying durations to represent different developmental phases (e.g., 4h for initial adhesion, 8h for proliferation, 24h for maturation).[1][2]

-

Treatment: For inhibition assays, planktonic bacteria are discarded, and fresh Tryptic Soy Broth (TSB) containing various concentrations of this compound BB (e.g., ½ MIC, 1x MIC, 2x MIC) is added.[2]

-

Quantification: After incubation for 24 hours, the medium is discarded, and 100 µL of TSB and 10 µL of CCK-8 reagent are added to each well.[1] Following a 1-hour incubation, the absorbance is measured at 450 nm using a microplate reader. The inhibition rate is calculated relative to an untreated control.

Mechanism of Anti-Biofilm Action

This compound BB exerts its anti-biofilm effects through a multi-targeted mechanism, primarily involving the disruption of essential cellular processes and the downregulation of genes critical for biofilm formation.

Molecular Docking and Target Verification

Molecular simulation studies have predicted that this compound BB can bind to key proteins involved in bacterial survival and biofilm formation.[1][2][3] Subsequent experimental verification using ELISA has confirmed its interaction with Hsp70 and RNase P synthase.[1][2][3]

-

Inhibition of RNase P: this compound BB has been shown to inhibit the activity of RNase P.[1][2][3] RNase P is crucial for tRNA synthesis. Its inhibition disrupts protein synthesis, thereby impeding bacterial growth and biofilm formation.[1][2][3]

-

Promotion of Hsp70: The compound promotes the activity of Hsp70.[1][2][3] While seemingly counterintuitive as Hsp70 is a chaperone protein, this interaction may disrupt the normal protein folding and stress response pathways of the bacteria, contributing to its overall antibacterial effect.

References

- 1. d-nb.info [d-nb.info]

- 2. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavaspidic Acid: A Promising Natural Compound in the Research and Development of Novel Anti-MRSA Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents. Natural products remain a rich reservoir of chemical diversity and a promising source of novel therapeutic leads. Among these, flavaspidic acid, a phloroglucinol (B13840) derivative found in certain ferns, has emerged as a compound of interest for its potential anti-staphylococcal properties. This technical guide provides a comprehensive overview of the current state of research on this compound for the treatment of MRSA infections, consolidating available data, outlining experimental methodologies, and visualizing potential mechanisms of action. While direct and extensive research on this compound against MRSA is still in its nascent stages, this document synthesizes findings from closely related compounds and bacterial species to build a strong rationale for its further investigation.

Quantitative Antimicrobial Activity

While specific data for this compound against a wide range of MRSA isolates is limited in publicly available literature, preliminary studies have indicated its significant antibacterial and anti-biofilm activities against Gram-positive bacteria, including MRSA.[1] To provide a quantitative perspective, this section presents data from studies on this compound BB against other clinically relevant staphylococci and a potent anti-MRSA phloroglucinol derivative, A5.

Table 1: In Vitro Antibacterial Activity of this compound BB against Staphylococcus haemolyticus

| Strain | MIC (µg/mL) | MBC (µg/mL) |

| SHA 3 | 20 | 40 |

| SHA 13 | 30 | 240 |

| Range (16 strains) | 5 - 480 | Not broadly reported |

Data extracted from a study on clinical isolates of S. haemolyticus.[2]

Table 2: In Vitro Anti-MRSA Activity of Phloroglucinol Derivative A5

| Strain | MIC (µg/mL) | MBC (µg/mL) |

| MRSA (ATCC 43300) | 0.98 | 1.95 |

Compound A5 is a monocyclic acylphloroglucinol derivative, structurally related to this compound.[3][4]

Proposed Mechanisms of Action

The precise mechanism by which this compound exerts its anti-MRSA effects is not yet fully elucidated. However, research on this compound and related phloroglucinol derivatives suggests a multi-targeted approach.

Disruption of Bacterial Cell Membrane

A primary proposed mechanism is the disruption of the bacterial cell membrane's integrity. Studies on the phloroglucinol derivative A5 have shown that it induces membrane damage in MRSA.[3][4] This is evidenced by an increased concentration of extracellular potassium ions following treatment, indicating a loss of membrane potential and leakage of intracellular components.

Induction of Oxidative Stress

The same study on derivative A5 also points towards the induction of oxidative stress as a key mechanism.[3][4] Treatment with the compound led to an overproduction of reactive oxygen species (ROS), which can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Inhibition of Protein and tRNA Synthesis

Research on this compound BB against S. haemolyticus has identified two potential intracellular targets: Heat Shock Protein 70 (Hsp70) and RNase P.[2][5] It is proposed that this compound BB promotes the activity of Hsp70 and inhibits the activity of RNase P. This dual action would disrupt protein folding and processing, as well as interfere with tRNA synthesis, leading to a comprehensive shutdown of protein production and bacterial growth.

Caption: Hypothesized multi-target mechanisms of this compound against MRSA.

Interference with Virulence and Biofilm Formation

Beyond direct bactericidal activity, this compound may also attenuate the virulence of MRSA by interfering with its cell-to-cell communication systems, known as quorum sensing (QS).

The Accessory Gene Regulator (agr) System

The agr QS system is a central regulator of virulence in S. aureus, controlling the expression of a wide array of toxins and enzymes, and playing a role in biofilm formation. Studies on the combination of this compound BB and mupirocin (B1676865) against S. epidermidis have shown a significant downregulation of agrA and sarA gene expression.[1] agrA is the response regulator of the agr system, while sarA is a global regulator that influences agr expression. This suggests that this compound could potentially inhibit the agr system in MRSA, thereby reducing its pathogenic potential.

Caption: Proposed inhibitory effect of this compound on the agr QS pathway in MRSA.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the anti-MRSA potential of this compound. These protocols are based on established methods reported in the literature for staphylococcal research.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare an inoculum of MRSA from an overnight culture, adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

-

Include a positive control (MRSA in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound where no visible turbidity is observed.

-

For MBC determination, aliquot 100 µL from each well that shows no visible growth and plate onto Mueller-Hinton agar (B569324) (MHA).

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Biofilm Inhibition Assay

Objective: To assess the ability of this compound to prevent the formation of MRSA biofilms.

Protocol:

-

Prepare a standardized MRSA suspension (1 x 10^6 CFU/mL) in a suitable growth medium such as Tryptic Soy Broth (TSB) supplemented with glucose.

-

In a 96-well flat-bottomed microtiter plate, add the MRSA suspension to each well.

-

Add serial dilutions of this compound to the wells. Include a positive control (MRSA with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 24 hours without agitation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the effect of this compound on the expression of key MRSA genes (e.g., agrA, sarA, hla).

Protocol:

-

Culture MRSA to mid-logarithmic phase and then expose the bacteria to a sub-inhibitory concentration of this compound for a defined period.

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA from the bacterial pellets using a commercial RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for the target genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Caption: A generalized workflow for the in vitro evaluation of this compound against MRSA.

Cytotoxicity and Safety Profile

A critical aspect of drug development is the evaluation of a compound's toxicity to human cells. At present, there is a lack of publicly available data on the cytotoxic profile of this compound against human cell lines, represented by IC50 (half-maximal inhibitory concentration) values. To assess its therapeutic potential, it is imperative that future research includes comprehensive cytotoxicity testing.

Recommended Cell Lines for Cytotoxicity Screening:

-

Human Keratinocytes (e.g., HaCaT): To assess dermal toxicity, relevant for topical applications.

-

Human Lung Fibroblasts (e.g., MRC-5): To evaluate general cytotoxicity in a normal human cell line.

-

Human Hepatocellular Carcinoma (e.g., HepG2): To assess potential hepatotoxicity.

-

Human Embryonic Kidney Cells (e.g., HEK293): To evaluate renal toxicity.

The standard method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product for the development of new anti-MRSA agents. The available evidence from related compounds and bacterial species suggests that it may act through multiple mechanisms, including membrane disruption, induction of oxidative stress, and inhibition of essential cellular processes. Furthermore, its potential to interfere with the agr quorum-sensing system highlights its possible role as an anti-virulence agent.

To advance the development of this compound as a viable anti-MRSA therapeutic, the following areas of research are critical:

-

Comprehensive Screening: Determination of MIC and MBC values for this compound and its isomers against a diverse panel of clinical MRSA isolates, including strains with different resistance profiles.

-

Mechanism of Action Studies: Direct investigation into the effects of this compound on MRSA membrane integrity, ROS production, and its interaction with putative intracellular targets like Hsp70 and RNase P.

-

Virulence and Biofilm Studies: In-depth analysis of the impact of this compound on the MRSA agr system and its downstream effects on toxin production and biofilm formation.

-

Cytotoxicity and In Vivo Efficacy: Thorough evaluation of the cytotoxicity of this compound against a panel of human cell lines and subsequent assessment of its efficacy and safety in animal models of MRSA infection.

The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound in the fight against MRSA.

References

- 1. This compound BB combined with mupirocin improves its anti-bacterial and anti-biofilm activities against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and antibacterial mechanism of this compound BB against Staphylococcus haemelyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Flavaspidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaspidic acid, a phloroglucinol (B13840) derivative primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus, has garnered scientific interest for its diverse biological activities, including antibacterial, antiviral, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound, with a focus on its potential as an anticancer agent. While extensive research on a wide range of cancer cell lines is still emerging, this document synthesizes the available data, explores probable mechanisms of action based on its chemical class, and provides detailed experimental protocols for its further investigation.

Quantitative Cytotoxicity Data

The available scientific literature presents limited specific quantitative data on the in vitro cytotoxicity of unmodified this compound across a broad spectrum of human cancer cell lines. However, studies on derivatives and enriched fractions provide initial insights into its potential.

| Compound/Extract | Cell Line | Assay | IC50/CC50 | Reference |

| Northis compound AB-enriched fraction | HepG2 (Human hepatocellular carcinoma) | MTT | > 100 µM (>40.4 µg/mL) | [1][2][3] |

| This compound AB derivative (C2) | MCF-7 (Human breast adenocarcinoma) | MTT | 18.49 µM | [4] |

| Dryopteris juxtapostia root dichloromethane (B109758) extract | HeLa (Human cervical cancer) | Not Specified | 17.1 µg/mL | [2][3] |

| Dryopteris juxtapostia root dichloromethane extract | PC3 (Human prostate cancer) | Not Specified | 45.2 µg/mL | [2][3] |

Note: The lack of broad-spectrum IC50 values for this compound itself highlights a significant area for future research. The existing data on derivatives suggests that the this compound scaffold possesses potential for antiproliferative activity.

Mechanisms of Cytotoxic Action

Based on the well-documented activities of flavonoids and other phloroglucinol compounds, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Key proteins involved include the Bcl-2 family (e.g., Bax, Bcl-2), which regulate mitochondrial permeability.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents, including flavonoids, exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, G2/M), thereby preventing cancer cells from dividing. This can be a precursor to apoptosis.

Involvement of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway, leading to downstream effects on cell cycle progression and apoptosis. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

Mandatory Visualizations

Signaling Pathways

Caption: Hypothesized apoptotic pathways induced by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

Caption: Workflow for assessing cell viability using the MTT assay.

References

The Flavaspidic Acid Biosynthesis Pathway in Dryopteris: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acids, a class of dimeric acylphloroglucinols found in ferns of the genus Dryopteris, exhibit a range of promising biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of flavaspidic acid, leveraging current knowledge of polyketide synthesis in plants. It details the proposed enzymatic steps, from the formation of monomeric acylphloroglucinol precursors by Type III polyketide synthases to their subsequent dimerization. Furthermore, this document offers a compilation of detailed experimental protocols for the extraction, quantification, and enzymatic characterization of the compounds and enzymes involved in this pathway. Quantitative data on the distribution of major this compound derivatives in Dryopteris crassirhizoma are also presented. This guide is intended to serve as a valuable resource for researchers investigating the biosynthesis of these complex natural products and for professionals exploring their potential in drug development.

Introduction

The rhizomes of Dryopteris species have a long history of use in traditional medicine.[3] Modern phytochemical investigations have revealed that a significant portion of their bioactivity can be attributed to a group of compounds known as acylphloroglucinols.[4] Among these, the flavaspidic acids are particularly noteworthy due to their complex dimeric structures and potent biological effects.[5] Flavaspidic acids are composed of two acylphloroglucinol monomers linked by a methylene (B1212753) bridge. The acyl side chains can vary, leading to different congeners such as this compound AB, PB, AP, and BB, where A, P, and B stand for acetyl, propionyl, and butyryl side chains, respectively.[4]

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can provide insights into the evolution of chemical diversity in ferns, and it opens up possibilities for the biotechnological production of these valuable compounds through metabolic engineering. This guide outlines a putative biosynthetic pathway for this compound in Dryopteris, based on the well-established mechanisms of plant polyketide biosynthesis.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step pathway involving the formation of acylated phloroglucinol (B13840) monomers followed by their dimerization. The core of this pathway is a Type III polyketide synthase (PKS), an enzyme class that includes chalcone (B49325) synthases (CHS) and valerophenone (B195941) synthases.[6]

Formation of Acylphloroglucinol Monomers

The initial step in the biosynthesis is the formation of the phloroglucinol ring from three molecules of malonyl-CoA, a reaction catalyzed by a phloroglucinol synthase.[7] However, for the formation of acylphloroglucinols, a starter CoA molecule other than malonyl-CoA is utilized. In the case of flavaspidic acids, the starter molecules are likely butyryl-CoA and acetyl-CoA.

A putative valerophenone synthase-like enzyme, a type of Type III PKS, would catalyze the condensation of one molecule of butyryl-CoA with three molecules of malonyl-CoA to form butyrylphloroglucinol. Similarly, a chalcone synthase-like enzyme could utilize acetyl-CoA as a starter to produce acetylphloroglucinol. These monomeric acylphloroglucinols are the building blocks for the dimeric flavaspidic acids.

Dimerization of Acylphloroglucinol Monomers

The formation of the characteristic methylene bridge that links the two acylphloroglucinol monomers is likely an oxidative coupling reaction. This step could be catalyzed by a peroxidase or a similar oxidative enzyme. The reaction would involve the activation of a carbon atom on one monomer, which then attacks the aromatic ring of the second monomer to form the dimeric structure of this compound. For example, the dimerization of one molecule of butyrylphloroglucinol and one molecule of acetylphloroglucinol would yield this compound AB.

Quantitative Data of Flavaspidic Acids in Dryopteris crassirhizoma

The relative abundance of different this compound congeners can vary. Analysis of Dryopteris crassirhizoma rhizomes by UPLC-QTOF-MS has provided quantitative data on the major phloroglucinol derivatives present.

| Compound | Abbreviation | Relative Abundance (%) |

| This compound AP | AP | 25.3 |

| This compound AB | AB | 35.1 |

| This compound PB | PB | 21.8 |

| This compound BB | BB | 17.8 |

| Data adapted from UPLC-QTOF-MS analysis of Dryopteris crassirhizoma rhizome extracts.[8] |

Experimental Protocols

This section provides detailed methodologies for the investigation of the this compound biosynthesis pathway.

Extraction and Purification of Flavaspidic Acids from Dryopteris Rhizomes

This protocol describes a general method for the extraction and purification of flavaspidic acids.[2][4]

Materials:

-

Dried and powdered rhizomes of Dryopteris sp.

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered rhizomes with methanol at room temperature for 48 hours. Repeat the extraction three times.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing flavaspidic acids using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform:methanol mixtures).

-

Crystallization: Recrystallize the purified fractions to obtain pure this compound congeners.

Analytical Quantification by UPLC-QTOF-MS

This protocol outlines a method for the quantification of flavaspidic acids using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[8][9]

Instrumentation:

-

UPLC system with a suitable C18 column

-

QTOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Data Acquisition: Full scan mode from m/z 100-1000

Quantification:

-

Create calibration curves using pure standards of each this compound congener.

-

Quantify the compounds in the extracts by comparing their peak areas to the calibration curves.

Heterologous Expression and Purification of a Putative Dryopteris Type III PKS

This protocol describes the expression of a candidate Type III PKS gene from Dryopteris in E. coli and its subsequent purification.[10][11]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (lysis buffer with 20-40 mM imidazole)

-

Elution buffer (lysis buffer with 250-500 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Cloning: Clone the candidate PKS gene into the expression vector.

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Expression:

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer.

-

Elute the His-tagged PKS protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

In Vitro Enzyme Assay for a Putative Valerophenone Synthase

This assay measures the activity of the purified PKS in synthesizing butyrylphloroglucinol.[12][13]

Reaction Mixture (200 µL):

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

1 µg of purified PKS enzyme

-

50 µM Butyryl-CoA (starter substrate)

-

150 µM Malonyl-CoA (extender substrate)

Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 2 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by HPLC or LC-MS.

References

- 1. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed evolution of phloroglucinol synthase PhlD with increased stability for phloroglucinol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacological Profile of Flavaspidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavaspidic acid, a naturally occurring phloroglucinol (B13840) derivative primarily isolated from the rhizomes of Dryopteris species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its antibacterial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development. While a substantial body of evidence highlights its potent antibacterial effects, particularly against drug-resistant staphylococcal strains, research into its other biological activities, pharmacokinetics, and comprehensive toxicological profile is ongoing. Data on closely related phloroglucinol compounds are included to provide a more complete, albeit predictive, profile where specific data for this compound is limited.

Chemical and Physical Properties

This compound is a dimeric phloroglucinol with the chemical formula C24H30O8 and a molecular weight of 446.49 g/mol . Several forms of this compound exist, including this compound AB, PB, and BB, which differ in their acyl side chains. These compounds are generally crystalline solids with poor water solubility.

| Property | Value | Reference |

| Molecular Formula | C24H30O8 | [1] |

| Molecular Weight | 446.49 g/mol | [1] |

| CAS Number | 114-42-1 | [1] |

| LD50 (oral, mice) | 690 mg/kg | [1] |

Pharmacodynamics: Mechanism of Action and Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, with the most extensively studied being their antibacterial effects. Emerging evidence also points towards their potential as antiviral, antioxidant, anti-inflammatory, and anticancer agents.

Antibacterial Activity

This compound, particularly this compound BB, has demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant staphylococcal species.

Signaling Pathway of this compound BB's Antibacterial Action

Caption: Antibacterial mechanism of this compound BB.

The primary mechanism of antibacterial action involves the modulation of key cellular processes. This compound BB has been shown to promote the activity of Heat shock protein 70 (Hsp70) and inhibit the activity of Ribonuclease P (RNase P).[2] This dual action disrupts protein synthesis and utilization as well as tRNA synthesis, ultimately leading to the inhibition of bacterial growth and biofilm formation.[2][3]

Quantitative Antibacterial Data for this compound BB

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus haemolyticus (16 clinical strains) | 5 - 480 | [2][3] |

This compound BB also exhibits synergistic effects when combined with the antibiotic mupirocin, enhancing its anti-biofilm activity against Staphylococcus epidermidis.[4]

Antiviral Activity

While specific data for this compound is limited, related phloroglucinols from Dryopteris species have shown promising antiviral activities.

Quantitative Antiviral Data for Dryopteris Phloroglucinols

| Compound | Virus | IC50 (μM) | Reference |

| Dryocrassin ABBA | SARS-CoV-2 | - | [2][5] |

| Dryocrassin ABBA | SARS-CoV | - | [2][5] |

| Dryocrassin ABBA | MERS-CoV | - | [2][5] |

| Dryatraol C | Respiratory Syncytial Virus | 11.9 | [3][6] |

| Dryatraol C | Influenza A (H1N1) | 5.5 | [3][6] |

| Dryatraols F-H | Herpes Simplex Virus 1 | 2.6 - 6.3 | [3][6] |

The antiviral mechanism of these compounds is under investigation, with some evidence suggesting interference with viral entry and replication. For instance, Dryocrassin ABBA and Filixic acid ABA have been found to inhibit the main protease of SARS-CoV-2.[2][5]

Antioxidant Activity

Flavaspidic acids have demonstrated notable antioxidant properties in various in vitro assays.

Quantitative Antioxidant Data for Flavaspidic Acids

| Compound | Assay | IC50 (μM) | Reference |

| This compound PB | DPPH radical scavenging | 71.7 | [7] |

| This compound AB | DPPH radical scavenging | 76.3 | [7] |

| This compound PB | Superoxide radical scavenging | 58.6 | [7] |

| This compound AB | Superoxide radical scavenging | 64.4 | [7] |

| This compound PB | Lipid peroxidation inhibition | 12.9 | [7] |

| This compound AB | Lipid peroxidation inhibition | 13.1 | [7] |

Anti-inflammatory Activity

Quantitative Anti-inflammatory Data for Phloroglucinol Derivatives

| Compound | Target | IC50 (μM) | Reference |

| Diacylphloroglucinol | iNOS | 19.0 | [8][9][10] |

| Alkylated acylphloroglucinol | iNOS | 19.5 | [8][9][10] |

| Diacylphloroglucinol | NF-κB | 34.0 | [8][9][10] |

| Alkylated acylphloroglucinol | NF-κB | 37.5 | [8][9][10] |

Anticancer Activity

Several phloroglucinol derivatives isolated from Dryopteris species have exhibited cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data for Dryopteris Phloroglucinols

| Compound/Extract | Cell Line | IC50 | Reference |

| Dryopteris erythrosora extract | AGS | 19.44 μg/mL | [11][12] |

| Dryopteris erythrosora extract | SW-480 | 24.97 μg/mL | [11][12] |

| Dryopteris erythrosora extract | MCF-7 | 76.90 μg/mL | [11][12] |

| Acylphloroglucinol-nerolidol meroterpenoids | MDA-MB-231 | 1.22 - 27.43 μM | [13] |

| Northis compound AB | Reh (human leukemia) | 32.2 μg/mL | [14][15] |

| This compound AP | Reh (human leukemia) | 8.0 μg/mL | [16] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound are currently unavailable. However, studies on the related phloroglucinol, Dryocrassin ABBA, provide some initial insights into the potential ADME profile of this class of compounds.

Pharmacokinetic Parameters of Dryocrassin ABBA

| Parameter | Value | Reference |

| Half-life (in vivo) | 5.5 - 12.6 h | [2][5] |

| Plasma Exposure (AUC) | 19.3 - 65 μg·h/mL | [2][5] |

| Microsomal Stability | Good | [2][5] |

| hERG Inhibition | Low | [2][5] |

| CYP450 Inhibition | Low | [2][5] |

Further research is required to elucidate the specific absorption, distribution, metabolism, and excretion pathways of this compound.

Toxicology and Safety

The toxicological profile of this compound is not yet fully characterized. The oral LD50 in mice has been reported to be 690 mg/kg.[1] For the related compound, Dryocrassin ABBA, a 5-day repeated-dose toxicity study in mice suggested an approximate lethal dose of >10 mg/kg.[2][5] More extensive toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity assessments, are necessary to establish a comprehensive safety profile for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized workflows for key assays mentioned in this guide.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: Workflow for MIC determination.

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay)

References

- 1. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus | Semantic Scholar [semanticscholar.org]

- 5. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Undescribed phloroglucinol derivatives with antiviral activities from Dryopteris atrata (Wall. Ex Kunze) Ching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and biomimetic synthesis of acylphloroglucinol meroterpenoids as anti-breast cancer agents from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]

- 15. Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antiviral Potential of Flavaspidic Acid

Abstract

This compound, a naturally occurring phloroglucinol (B13840) derivative isolated from the rhizomes of Dryopteris species, has garnered scientific interest for its diverse pharmacological activities. Historically used in traditional medicine, recent research has illuminated its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound. It consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanisms of action through signaling and workflow diagrams. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction to this compound

This compound is a bicyclic phloroglucinol primarily found in the rhizomes of ferns from the Dryopteris genus, such as Dryopteris crassirhizoma.[1][2] Phloroglucinols as a class are known for a wide range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties.[2][3] The antiviral potential of this class of compounds is an emerging area of research. Studies have shown that extracts from D. crassirhizoma and its constituent phloroglucinols exhibit inhibitory effects against a variety of viruses, including influenza, dengue, and coronaviruses.[4] This guide focuses specifically on the documented antiviral activities of this compound and its closely related derivatives, exploring its mechanisms and potential as a therapeutic agent.

Antiviral Spectrum and Efficacy

Research has demonstrated the activity of this compound and related phloroglucinols against several viruses. The primary targets identified to date include both RNA and DNA viruses, suggesting a potentially broad spectrum of activity.

-

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) : this compound AB has been shown to inhibit the replication of PRRSV. Its mechanism involves targeting multiple stages of the viral life cycle, notably inhibiting virus internalization and subsequent cell-to-cell spread.[1] It does not, however, block the initial binding of the virus to the host cell.[1] Furthermore, it significantly suppresses viral replication even when administered 24 hours post-infection.[1]

-

Influenza Virus : Phloroglucinols from D. crassirhizoma, the source of this compound, have exhibited inhibitory effects against the neuraminidase (NA) of the H5N1 influenza virus.[4] While direct IC50 values for this compound itself are not specified in the provided results, related compounds from the same extract, dryocrassin ABBA and filixic acid ABA, showed significant NA inhibition.[4] Neuraminidase is a critical enzyme for the release of progeny virions from infected cells, making it a key target for anti-influenza drugs.[5][6]

-

Coronaviruses : While direct studies on this compound against SARS-CoV-2 are limited in the search results, related phloroglucinols, dryocrassin ABBA and filixic acid ABA, have demonstrated inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2.[4] These compounds also showed broad-spectrum activity against other coronaviruses like SARS-CoV and MERS-CoV.[4] Given the structural similarity, this suggests that this compound could be a candidate for evaluation against coronaviral proteases.

-

Human Immunodeficiency Virus (HIV) : While this compound itself has not been extensively studied, synthetic derivatives have been developed and tested for anti-HIV activity. One derivative, designated Des-D, showed promising activity with an IC50 value of 13.6 μM.[7] Molecular docking studies suggest that the phenolic hydroxyl groups are crucial for interacting with the HIV integrase enzyme.[7]

Quantitative Data on Antiviral Activity

The following tables summarize the available quantitative data for this compound derivatives and related phloroglucinols. This data provides a benchmark for its potential efficacy and a basis for comparison with existing antiviral agents.

| Compound | Virus/Target | Assay | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound AB | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Not Specified | Porcine Alveolar Macrophages | Not Specified | Not Specified | Not Specified | [1] |

| Dryocrassin ABBA | Influenza A (H5N1) Neuraminidase | Enzyme Inhibition | N/A | 18.59 ± 4.53 μM | Not Specified | Not Specified | [4] |

| Filixic acid ABA | Influenza A (H5N1) Neuraminidase | Enzyme Inhibition | N/A | 29.57 ± 2.48 μM | Not Specified | Not Specified | [4] |

| Dryocrassin ABBA | Influenza A Virus | Antiviral Assay | Not Specified | 16.5 μM | Not Specified | Not Specified | [4] |

| This compound Derivative (Des-D) | Human Immunodeficiency Virus (HIV) | Anti-HIV Activity | Not Specified | 13.6 μM | Not Specified | Not Specified | [7] |

| This compound Derivative (11) | Human Immunodeficiency Virus (HIV) | Anti-HIV Activity | Not Specified | 161.0 μM | Not Specified | Not Specified | [7] |

| This compound Derivative (17) | Human Immunodeficiency Virus (HIV) | Anti-HIV Activity | Not Specified | 101.3 μM | Not Specified | Not Specified | [7] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Mechanisms of Antiviral Action

This compound appears to exert its antiviral effects through a multi-pronged approach, targeting both viral and host factors.

Inhibition of Viral Entry

One of the primary mechanisms identified is the inhibition of viral internalization. For PRRSV, this compound AB was shown to prevent the virus from entering the host cell, a critical early step in the viral life cycle.[1] This action effectively halts the infection before the viral genome can be released and replicated.

Caption: this compound inhibits viral entry at the internalization stage.

Inhibition of Key Viral Enzymes

Targeting essential viral enzymes is a cornerstone of antiviral therapy.[8] Evidence suggests that this compound and related compounds can inhibit viral enzymes crucial for replication and propagation.

-

Neuraminidase (NA): As seen with influenza virus, phloroglucinols can block NA activity, preventing the release of new virus particles from infected cells.[4]

-

Proteases: The main protease (Mpro) of SARS-CoV-2 is a validated drug target. The activity of related phloroglucinols against this enzyme suggests a similar potential for this compound.[4][9] Viral proteases are often essential for processing the viral polyprotein into functional units.[10]

-

Polymerases (RdRp): RNA-dependent RNA polymerase (RdRp) is the core enzyme for the replication of RNA viruses.[11][12] While direct evidence for this compound is pending, this remains a highly probable target for a compound active against multiple RNA viruses.

Caption: this compound may inhibit key viral enzymes essential for replication.

Immunomodulatory Effects

Beyond direct antiviral action, this compound can modulate the host's immune response. In studies with PRRSV, it was found to significantly induce the expression of antiviral cytokines, including interferon-alpha (IFN-α), interferon-beta (IFN-β), and interleukin-1beta (IL-1β) in porcine alveolar macrophages.[1] This induction of the innate immune system can contribute to clearing the viral infection.

Caption: this compound stimulates macrophages to produce antiviral cytokines.

Experimental Protocols

Standardized protocols are essential for the evaluation of antiviral compounds. The following methodologies are based on common practices in virology for assessing the potential of agents like this compound.[13][14]

Cytotoxicity Assay (MTT Assay)

-